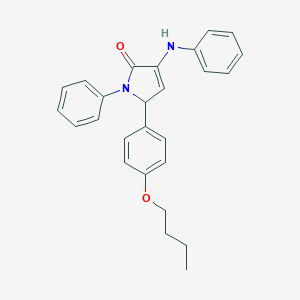
5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes an anilino group, a butoxyphenyl group, and a phenyl group attached to a dihydropyrrolone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method involves the reaction of an alkyl β-alkoxy-β-iminopropionate salt with a suitable alkanol to form an orthoester intermediate. This intermediate is then converted to the corresponding imidic ester by condensation with an aniline, while simultaneously removing the alkanol by-product to drive the reaction to completion . The formation of the imidic ester is often carried out in a high boiling solvent, which facilitates the distillation of the volatile alkanol by-product at atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency reactors and continuous flow processes can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.
化学反应分析
Types of Reactions
5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The anilino and butoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with specific properties.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-anilino-5-phenyl-5H-furan-2-one: This compound shares a similar core structure with 5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one but differs in the presence of a furan ring instead of a pyrrolone ring.
3-anilino-5-pyrazolones: These compounds are structurally related and are used as intermediates in the synthesis of photographic materials.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
属性
分子式 |
C26H26N2O2 |
|---|---|
分子量 |
398.5g/mol |
IUPAC 名称 |
4-anilino-2-(4-butoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H26N2O2/c1-2-3-18-30-23-16-14-20(15-17-23)25-19-24(27-21-10-6-4-7-11-21)26(29)28(25)22-12-8-5-9-13-22/h4-17,19,25,27H,2-3,18H2,1H3 |
InChI 键 |
AJCYMZYWQKQVMO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















